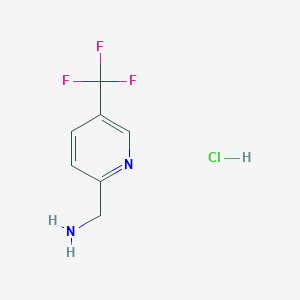

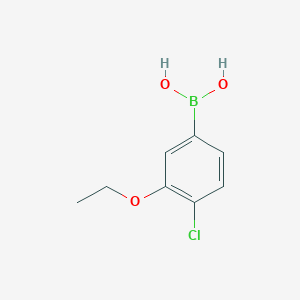

(5-氯-2-甲基苯基)肼盐酸盐

描述

(5-Chloro-2-methylphenyl)hydrazine hydrochloride is a chemical compound that can be synthesized and utilized in various chemical reactions to produce different organic molecules. It is a derivative of hydrazine, where the hydrazine moiety is attached to a chloro-methylphenyl group. This compound can be involved in the synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in material science.

Synthesis Analysis

The synthesis of compounds related to (5-Chloro-2-methylphenyl)hydrazine hydrochloride often involves the reaction of hydrazine or its derivatives with various electrophiles. For instance, the synthesis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles was achieved by reacting 2-styrylchromones with hydrazine hydrate, leading to the formation of pyrazoles and pyrazolines as by-products . Similarly, N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides were synthesized using hydrazine carboxamide HCl analogues under ultrasonic influence, demonstrating the versatility of hydrazine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of compounds derived from hydrazine derivatives can be complex, with the potential for intramolecular hydrogen bonding and various conformations. X-ray analysis of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles revealed that even minor substitutions can lead to significant changes in crystal packing and molecular conformation . The molecular structure is crucial in determining the physical and chemical properties of the compounds, as well as their reactivity and potential applications.

Chemical Reactions Analysis

Hydrazine derivatives participate in a variety of chemical reactions, often leading to the formation of heterocyclic compounds. The reaction of hydrazine with 2-chloro-1-phenylethane-1,1-dithiol, for example, resulted in an unexpected product that underwent intramolecular ring closure to form a thiadiazole . These reactions can be influenced by factors such as temperature, solvent, and the presence of catalysts or other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-Chloro-2-methylphenyl)hydrazine hydrochloride and related compounds are influenced by their molecular structure. For example, the polymorphism observed in the recrystallization of 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid indicates that different crystal forms can exist, which may have different physical properties . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking, play a significant role in determining these properties .

科学研究应用

合成抗微生物药剂

研究表明,在曼尼希碱衍生物合成甲烷基苯基肼盐酸盐形成烯胺类化合物作为抗微生物药剂时,(5-氯-2-甲基苯基)肼盐酸盐的使用。这些化合物对病原细菌和真菌表现出中等活性,突显了(5-氯-2-甲基苯基)肼盐酸盐衍生物在开发新的抗微生物药物方面的潜力 (Sah et al., 2014)。

抗癌活性

另一个重要应用是合成新的肼酸肼酮及其钯(II)配合物,这些化合物被用于体外抗癌活性研究。其中一些化合物对癌细胞系表现出显著的细胞毒性效应,表明(5-氯-2-甲基苯基)肼盐酸盐衍生物在癌症治疗中的潜力 (Koçyiğit-Kaymakçıoğlu等,2019)。

抗肿瘤评估

进一步的研究涉及合成肼酮衍生物进行抗肿瘤评估。一些合成的化合物对各种癌细胞系表现出更高的抑制效果,表明(5-氯-2-甲基苯基)肼盐酸盐在开发新的抗肿瘤药剂中的实用性 (Wardakhan & Samir, 2012)。

抗病毒评估

该化合物还在合成用于抗病毒评估的衍生物中发挥作用。与肼衍生物的反应导致形成的化合物被评估其抗病毒性能,展示了(5-氯-2-甲基苯基)肼盐酸盐衍生物的多样化制药应用 (Sayed & Ali, 2007)。

抗结核活性

此外,(5-氯-2-甲基苯基)肼盐酸盐衍生物被测试其体外抗结核活性对结核分枝杆菌,显示了开发新的抗结核药剂的有希望结果 (Ali et al., 2007)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

(5-chloro-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGKCRFGEGJKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526967 | |

| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methylphenyl)hydrazine hydrochloride | |

CAS RN |

5446-17-3 | |

| Record name | 5446-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)